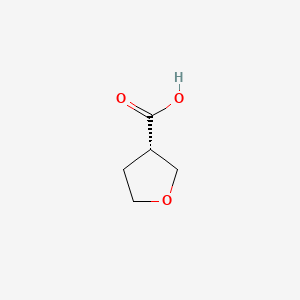

(S)-Tetrahydrofuran-3-carboxylic acid

Beschreibung

Significance of Chiral Tetrahydrofuran (B95107) Derivatives in Contemporary Organic and Medicinal Chemistry

The tetrahydrofuran (THF) ring is a prevalent structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. researchgate.net Chiral derivatives of THF, in particular, are of immense value in organic and medicinal chemistry. Their rigid, five-membered cyclic ether structure can act as a scaffold, influencing the spatial orientation of functional groups, which is critical for molecular recognition and interaction with biological targets like enzymes and receptors. nih.gov Saturated oxygen heterocycles can improve a compound's hydrophilicity and enhance its metabolic stability or biological activity. researchgate.net The development of efficient, stereoselective methods for synthesizing these chiral THF cores is a primary focus in modern synthetic chemistry. researchgate.netorganic-chemistry.org

Historical Context of Tetrahydrofuran-based Structures in Pharmaceutical Development

The parent compound, tetrahydrofuran (THF), has a long history as a versatile and polar aprotic solvent in both industrial and laboratory settings, prized for its ability to dissolve a wide range of compounds. wikipedia.orgchemicals.co.uk Its application as a reaction medium has been crucial in the synthesis of active pharmaceutical ingredients (APIs). chemicals.co.uk Over time, the THF scaffold itself, not just its use as a solvent, was recognized as a key structural component in many biologically active molecules. The THF ring is found in diverse natural products, including polyketides and acetogenins, some of which exhibit potent biological effects such as anticancer and antimicrobial activities. researchgate.netnih.gov A notable example is Eribulin (Halaven®), an anticancer drug containing a THF ring, which was approved by the FDA for treating late-stage breast cancer. nih.gov This historical transition from a simple solvent to a key pharmacophoric element highlights the evolving understanding of the THF motif's importance in drug design.

Enantiomeric Purity as a Critical Factor in Bioactive Compounds

Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry, as the majority of biological targets, such as proteins and nucleic acids, are themselves chiral. nih.govresearchgate.net Consequently, the two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit markedly different pharmacological, toxicological, and metabolic properties. researchgate.net One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects. researchgate.net

This understanding has led to a significant shift in pharmaceutical development and regulation. Since the 1980s and 1990s, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly favored the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of both enantiomers). nih.govamericanpharmaceuticalreview.comuff.br The EMA, for instance, has not approved a new racemic drug since 2016. nih.govamericanpharmaceuticalreview.comacs.org This regulatory preference underscores the critical importance of enantiomeric purity for optimizing therapeutic outcomes and ensuring patient safety, making the development of stereoselective syntheses for chiral molecules a paramount goal in drug discovery. researchgate.netamericanpharmaceuticalreview.com

Defining the Research Focus on (S)-Tetrahydrofuran-3-carboxylic Acid

Research on this compound is specifically focused on leveraging its unique chiral structure. As a pure enantiomer, it provides a well-defined three-dimensional starting point for the synthesis of more complex molecules, eliminating the need for costly and often difficult chiral separation steps later in a synthetic sequence. The carboxylic acid functional group provides a reactive handle for a wide variety of chemical transformations, while the tetrahydrofuran ring imparts specific conformational constraints and physicochemical properties to the target molecule.

Below are the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 168395-26-4 |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Boiling Point (Predicted) | 252.1±33.0 °C |

| Density (Predicted) | 1.262±0.06 g/cm³ |

| pKa (Predicted) | 4.33±0.20 |

| Storage Temperature | -20°C |

Data sourced from multiple chemical property databases. chemscene.comchemicalbook.com

Distinction from Racemic and (R)-Enantiomers in Research Contexts

The primary distinction of this compound lies in the specific spatial arrangement at its single stereocenter (the carbon atom at the 3-position of the ring). This defined stereochemistry sets it apart from both its mirror image, (R)-Tetrahydrofuran-3-carboxylic acid, and the racemic mixture.

While the enantiomers share identical physical properties like molecular weight and boiling point, they differ in their interaction with polarized light (optical activity) and, more importantly, in their interactions with other chiral molecules. In a research context, particularly in drug development, the biological activity of a final compound can be highly dependent on the stereochemistry of its building blocks. For example, in the development of certain inhibitors, the (S)-configuration might provide the optimal geometry to fit into the active site of a target enzyme, whereas the (R)-enantiomer may not fit correctly or may bind with significantly lower affinity. acs.org Consequently, synthetic strategies are often developed to produce one specific enantiomer, such as the (S)-form, to maximize therapeutic efficacy.

Role as a Chiral Building Block and Intermediate

This compound is highly valued as a chiral building block, or "synthon," in organic synthesis. researchgate.netresearchgate.net Its utility stems from its enantiomeric purity and the presence of two key functional features: the chiral center and the carboxylic acid group. Chemists can use this molecule as a starting material to construct larger, more complex chiral molecules with a high degree of stereochemical control.

Its role as an intermediate is prominent in the synthesis of various pharmaceutical agents. For instance, derivatives of (S)-3-aminotetrahydrofuran-3-carboxylic acid are precursors in the development of novel therapeutics. google.com The defined stereochemistry of the (S)-tetrahydrofuran core is carried through the synthetic steps to ensure the final active pharmaceutical ingredient is also enantiomerically pure. This approach is crucial for meeting the stringent requirements of regulatory bodies and for producing drugs with predictable and optimized biological activity. google.com

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to exploit its chiral nature for the efficient and stereocontrolled synthesis of valuable chemical entities. The scope of this research is broad, encompassing several key areas:

Development of Novel Synthetic Methodologies: A significant focus is on creating new and improved synthetic routes to this compound itself and its derivatives. This includes asymmetric catalysis and chemoenzymatic methods that are scalable, cost-effective, and produce high enantiomeric purity.

Application in Medicinal Chemistry: Researchers actively explore the incorporation of the this compound scaffold into new drug candidates. The goal is to investigate how this specific chiral motif influences a molecule's binding affinity to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of Complex Natural Products: The compound serves as a key intermediate in the total synthesis of complex natural products that contain a substituted tetrahydrofuran ring, allowing chemists to replicate nature's intricate molecular architecture.

Materials Science: In materials science, chiral building blocks like this are being investigated for the creation of advanced polymers and materials with unique optical or recognition properties.

Ultimately, the research aims to expand the synthetic toolkit available to chemists and accelerate the discovery and development of new, effective, and safe chiral molecules for a wide range of applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTREHHXSQGWTR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654552 | |

| Record name | (3S)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168395-26-4 | |

| Record name | (3S)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-oxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S Tetrahydrofuran 3 Carboxylic Acid

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For (S)-Tetrahydrofuran-3-carboxylic acid, strategies are broadly categorized into asymmetric catalysis, enzymatic resolutions, and chiral pool approaches, each offering distinct advantages in controlling stereochemical outcomes.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a major focus of contemporary synthetic organic chemistry.

The direct functionalization of otherwise inert C(sp3)-H bonds represents a powerful and atom-economical strategy for synthesizing complex molecules. nih.gov In the context of oxacycles like tetrahydrofuran (B95107), transition-metal catalysis has emerged as a key technology to achieve this transformation with high levels of enantioselectivity. organic-chemistry.org

One notable method involves a dual catalysis system combining a nickel catalyst with a photoredox catalyst. This approach enables the enantioselective C(sp3)-H functionalization of undirected oxacycles, providing a rapid route to enantiomerically enriched products directly from simple hydrocarbon feedstocks. organic-chemistry.org Another strategy employs rhodium carbenoids, generated from the decomposition of methyl aryldiazoacetates, which are capable of effective asymmetric C-H activation. The dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate), or Rh₂(S-DOSP)₄, catalyst has been shown to facilitate intermolecular C-H insertions into tetrahydrofuran with good control of regioselectivity and enantioselectivity. acs.org For instance, the reaction with tetrahydrofuran can be optimized at low temperatures (-50 °C) to achieve an enantioselectivity of 90% ee for the C-H insertion product. acs.org

| Catalyst System | Substrate | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Photo-HAT/Nickel Dual Catalysis | Undirected Oxacycles | Direct functionalization of simple hydrocarbon feedstocks. | Not Specified | organic-chemistry.org |

| Rh₂(S-DOSP)₄ | Tetrahydrofuran, Methyl aryldiazoacetates | Intermolecular C-H insertion; optimized at -50 °C. | 90% | acs.org |

Organocatalysis, using small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. Chiral Brønsted bases have been successfully employed to catalyze the enantioselective (3+2) annulation of donor-acceptor cyclopropanes with aldehydes or ketones, yielding highly enantioenriched 2,3,5-substituted tetrahydrofurans. researchgate.netthieme-connect.com

This reaction is based on the activation of a racemic β-cyclopropyl ketone by a chiral bifunctional Brønsted base. researchgate.net The catalyst promotes the annulation with a range of aldehydes and ketones, affording tetrahydrofurans in excellent yields, good diastereoselectivity, and outstanding enantioselectivity, often exceeding >99% ee. researchgate.net An interesting observation is the switch in diastereoselectivity depending on the nature of the aldehyde; aromatic aldehydes typically yield cis-2,5-substituted tetrahydrofurans, while aliphatic aldehydes favor the trans-cycloadduct. researchgate.netthieme-connect.com This is attributed to potential π-π stacking interactions between the aromatic aldehyde and the catalyst. thieme-connect.com

| Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Bifunctional Brønsted Base | Donor-Acceptor Cyclopropanes + Aldehydes | Enantioenriched 2,3,5-substituted Tetrahydrofurans | Excellent | Up to >99% | researchgate.net |

| Chiral Bifunctional Brønsted Base | Donor-Acceptor Cyclopropanes + Ketones | Spiro Tetrahydrofurans | Excellent | Up to 99% | researchgate.net |

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture. This method is particularly valuable in pharmaceutical synthesis due to its high efficiency and environmentally benign reaction conditions.

Lipases are a class of enzymes widely used for the kinetic resolution of racemic esters and alcohols. nih.govnih.gov For the synthesis of this compound, the kinetic resolution of a racemic ester of tetrahydrofuran-3-carboxylic acid is a highly effective strategy.

In this process, immobilized Candida antarctica lipase (B570770) B (CAL-B) is commonly used. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester (typically the R-enantiomer) into the corresponding carboxylic acid, leaving the other enantiomer (the desired S-ester) unreacted. This method can achieve very high enantiomeric purities, often greater than 98% enantiomeric excess (ee) for both the remaining (S)-ester and the hydrolyzed (R)-acid. Subsequent separation and hydrolysis of the (S)-ester yield the target this compound. The high selectivity (enantiomeric ratio, E) of lipases, which can be over 200 in some cases, makes this a preferred method for obtaining enantiopure compounds. nih.gov

| Enzyme | Substrate | Process | Result | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Racemic Tetrahydrofuran-3-carboxylic acid esters | Selective hydrolysis of the (R)-ester | (S)-ester remains unreacted | >98% |

Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules, such as carbohydrates, amino acids, or terpenes, as starting materials. numberanalytics.com This approach is advantageous as the chirality is already present in the starting material, often simplifying the synthetic route to the target enantiomerically pure compound. numberanalytics.com

For the synthesis of chiral tetrahydrofurans, biomass-derived sugars are attractive starting points. For example, L-arabinose, an abundant resource, can be selectively dehydrated to form a chiral tetrahydrofuran scaffold on a multi-gram scale without the need for protecting groups. nih.gov The process involves the formation of a hydrazone derivative of the sugar, which then undergoes an acid-catalyzed cyclization. This strategy has been applied to synthesize a range of functionalized chiral tetrahydrofurans. nih.gov Another chiral pool approach starts from enantiomeric lactone carboxylic acids, which can be converted into chiral 2,2-disubstituted tetrahydrofuran derivatives in a two-step sequence involving protection and reduction. researchgate.net

| Chiral Starting Material | Key Transformation | Product | Scale | Reference |

|---|---|---|---|---|

| L-Arabinose | Hydrazone formation followed by acid-catalyzed cyclization/dehydration | Chiral Tetrahydrofuran | Multi-gram (11.9 g) | nih.gov |

| Chiral Lactone Carboxylic Acids | Protection and reduction | Chiral 2,2-disubstituted Tetrahydrofurans | Not Specified | researchgate.net |

Synthesis from Chiral Lactone Carboxylic Acids

A practical pathway to chiral tetrahydrofuran derivatives, including the structural backbone of this compound, originates from chiral lactone carboxylic acids. researchgate.net These precursors can be synthesized enantioselectively, providing a key building block for further transformations. researchgate.net The primary challenge lies in the selective reduction of the lactone carbonyl group in the presence of a carboxylic acid function. researchgate.net

A direct, single-step reduction of the lactone carboxylic acid using borane (B79455) complexes like BH₃·Me₂S has been attempted. researchgate.net However, this approach often leads to a mixture of products, including the desired hydroxymethyl tetrahydrofuran alcohol alongside the fully reduced triol, demonstrating a lack of selectivity. researchgate.net

A more controlled and effective two-step method has been developed to circumvent this issue. researchgate.net This process involves:

Protection of the Carboxylic Acid: The carboxylic acid group is first converted into an ester, typically a methyl ester, to protect it from reduction.

Reduction and Cyclization: The protected intermediate is then subjected to reduction. The use of a reducing system like triethylsilane (Et₃SiH) with a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) at low temperatures effectively reduces the lactone carbonyl to a methylene (B1212753) group, yielding the desired 2,2-disubstituted tetrahydrofuran derivative. researchgate.net

Table 1: Comparison of Synthetic Routes from Lactone Carboxylic Acids

| Starting Material | Method | Product(s) | Overall Yield | Reference |

| Methyl-substituted lactone acid | Direct Reduction (BH₃·Me₂S) | Hydroxymethyl tetrahydrofuran alcohol and triol (1:1 ratio) | 77% (combined) | researchgate.net |

| Benzyloxyethyl lactone acid | Direct Reduction (BH₃·Me₂S) | Hydroxymethyl tetrahydrofuran alcohol and triol (1:1.4 ratio) | 90% (combined) | researchgate.net |

| Methyl-substituted lactone acid | Two-Step (Protection, Reduction) | Methyl (S)-2-methyltetrahydrofuran-2-carboxylate | 48% | researchgate.net |

| Ethyl-substituted lactone acid | Two-Step (Protection, Reduction) | Methyl (S)-2-ethyltetrahydrofuran-2-carboxylate | 57% | researchgate.net |

Novel Synthetic Routes and Reaction Mechanisms

The synthesis of this compound can be achieved by the catalytic oxidation of a suitable tetrahydrofuran precursor. This approach focuses on the selective functionalization of a C-H bond at the 3-position of the existing tetrahydrofuran ring. magtech.com.cn Various oxidizing agents, including molecular oxygen and hydrogen peroxide, are employed in conjunction with transition metal catalysts. magtech.com.cnresearchgate.net The goal is the selective oxidation of the α-C-H bond to the ether oxygen, which can lead to the formation of a lactone (γ-butyrolactone) in the case of unsubstituted tetrahydrofuran. researchgate.net For a 3-substituted precursor, this oxidation would target the C-H bond to introduce the carboxylic acid functionality. The choice of catalyst and reaction conditions is crucial to control the selectivity and prevent over-oxidation or ring cleavage. researchgate.net

Palladium catalysts are effective in various aerobic oxidation reactions, including the conversion of alcohols to carboxylic acids. rsc.org While a specific mechanism for the direct palladium-catalyzed oxidation of a tetrahydrofuran precursor to this compound is not extensively detailed, a plausible pathway can be inferred from related transformations, such as the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org

The proposed mechanism would likely involve the following key steps:

C-H Activation: A Pd(II) species coordinates to the tetrahydrofuran substrate. This is followed by the activation and cleavage of a C-H bond at the 3-position, potentially forming a palladium-alkyl intermediate.

Oxidative Addition: The intermediate undergoes reaction with an oxidant, which could be molecular oxygen. In aerobic oxidation, the palladium center facilitates the transfer of oxygen atoms.

Reductive Elimination: The final step involves the reductive elimination of the oxidized product, this compound, and the regeneration of the active Pd(II) catalyst, allowing the catalytic cycle to continue.

The efficiency and selectivity of this process would be highly dependent on the ligands attached to the palladium center and the reaction conditions employed. nih.gov

The construction of the tetrahydrofuran ring itself is a fundamental strategy in the synthesis of its derivatives. nih.gov Intramolecular cyclization reactions are a powerful tool for this purpose, typically involving an open-chain precursor that contains both a nucleophilic hydroxyl group and an electrophilic center or an unsaturated bond (alkene or alkyne). nih.govnih.gov The reaction proceeds via a 5-exo cyclization, which is generally favored, to form the five-membered tetrahydrofuran ring. nih.gov A wide array of catalysts, including transition metals and organocatalysts, have been developed to promote these transformations with high efficiency and stereoselectivity. organic-chemistry.org

Intramolecular hydroalkoxylation is a highly atom-economical method for synthesizing cyclic ethers like tetrahydrofuran. wikipedia.org This reaction involves the addition of an alcohol's O-H bond across a carbon-carbon double or triple bond within the same molecule. organic-chemistry.orgwikipedia.org

Key features of this methodology include:

Catalysis: The reaction is often catalyzed by transition metal complexes based on platinum, cobalt, or gold, which activate the unsaturated bond towards nucleophilic attack by the hydroxyl group. organic-chemistry.orgacs.org Transition-metal-free systems, such as those using iodine and a silane, have also been developed to effect this transformation at room temperature. organic-chemistry.orgacs.org

Regioselectivity: The cyclization of γ-hydroxy olefins or alkynes typically proceeds via a 5-exo pathway to selectively form the five-membered tetrahydrofuran ring. organic-chemistry.org

Stereoselectivity: The use of chiral catalysts enables asymmetric hydroalkoxylation, allowing for the synthesis of enantioenriched tetrahydrofuran derivatives. acs.org

Similarly, intramolecular hydroacyloxylation involves the addition of a carboxylic acid group across an unsaturated bond to form a lactone, which can be a precursor to the desired tetrahydrofuran carboxylic acid. organic-chemistry.org

Complex molecules like this compound are often synthesized through multi-step sequences starting from simple, readily available chiral precursors. youtube.com A notable example is the synthesis of (S)-(+)-3-hydroxytetrahydrofuran, a direct precursor to the target acid, starting from L-malic acid. google.com

This synthetic route comprises the following steps:

Esterification: L-malic acid is treated with an alcohol (e.g., methanol) in the presence of an acid catalyst to esterify both carboxylic acid groups, yielding dimethyl L-malate. google.com

Reduction: The resulting diester is then reduced using a strong reducing agent like sodium borohydride (B1222165). This step converts both ester groups into primary alcohols, forming (S)-butane-1,2,4-triol. google.com

Cyclization: The final step is an acid-catalyzed intramolecular dehydration of the triol. The hydroxyl group at the C4 position displaces the hydroxyl group at C1, leading to the formation of the tetrahydrofuran ring and yielding (S)-(+)-3-hydroxytetrahydrofuran. google.com

The resulting (S)-3-hydroxytetrahydrofuran can then be selectively oxidized at the C3 hydroxyl group to afford the final product, this compound.

Multi-step Synthetic Sequences from Precursors

Aldol-Type Reactions in Tetrahydrofuran Ring Synthesis

The construction of the tetrahydrofuran (THF) ring via carbon-carbon bond formation is a cornerstone of many synthetic strategies, with aldol-type reactions providing a powerful toolset. The fundamental approach involves the creation of a 1,4-hydroxycarbonyl system, which can subsequently undergo intramolecular cyclization (hemiacetal formation) followed by reduction to yield the substituted THF core. In acid-catalyzed variants, the reaction proceeds through an enol intermediate which acts as the nucleophile. masterorganicchemistry.comchadsprep.com The acid serves multiple roles: it promotes the formation of the enol, activates the electrophilic carbonyl group towards attack, and facilitates the final dehydration step if a condensation product is desired. masterorganicchemistry.com

A significant advancement in this area is the development of asymmetric cycloaddition reactions that can be considered formal aldol-type processes. For instance, a highly enantioselective and diastereoselective formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes has been achieved using an iridium catalyst. acs.org This methodology provides direct access to highly functionalized tetrahydrofurans with excellent stereocontrol. acs.org The reaction proceeds under mild, room temperature conditions. acs.org Optimization studies revealed that an iridium catalyst (Ir-1) in the presence of pivalic anhydride (B1165640) (Piv₂O) and N,N-diisopropylethylamine (DIPEA) afforded the desired tetrahydrofuran product in 97% yield and 98% enantiomeric excess (ee). acs.org The choice of solvent and additives was found to be critical for achieving high efficiency and selectivity. acs.org

| Entry | Catalyst | Base | Solvent | Yield (%) | ee (%) |

| 1 | Ir-1 | DIPEA | CH₂Cl₂ | 97 | 98 |

| 2 | Ir-1 | DIPEA | DMF | 85 | 98 |

| 3 | Ir-1 | DIPEA | THF | 73 | 96 |

| 4 | Ir-1 | Et₃N | CH₂Cl₂ | 88 | 95 |

| 5 | Ir-1 | DBU | CH₂Cl₂ | 65 | 92 |

| Data sourced from optimization studies of an asymmetric deoxygenative formal [3+2] cycloaddition. acs.org |

Reduction of Carboxylic Acid Moieties in Complex Structures

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation, yet achieving this selectively in the presence of other reducible functional groups within a complex structure presents a significant challenge. nih.gov Traditional reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce not only carboxylic acids but also esters, amides, and ketones. wikipedia.org The reduction of carboxylic acids with LiAlH₄ is also mechanistically complex; the acidic proton first reacts to form a carboxylate, which is less electrophilic, often requiring higher temperatures and longer reaction times for the subsequent reduction to proceed. libretexts.org

Diborane, typically used as its stable complex with tetrahydrofuran (BH₃·THF), is a highly effective and selective reagent for the reduction of carboxylic acids. idc-online.comacs.org It rapidly and completely reduces carboxylic acids to the corresponding primary alcohols while often leaving other functional groups such as esters, amides, and nitriles intact. idc-online.com This selectivity makes it exceptionally useful for syntheses involving complex molecules. acs.org

In the context of tetrahydrofuran synthesis, the reduction step is crucial. For example, attempts to directly reduce a lactone carboxylic acid with neat borane-methyl sulfide (B99878) complex (BH₃·Me₂S) resulted in a non-selective reaction, yielding a 1:1 mixture of the desired hydroxymethyl tetrahydrofuran alcohol and an over-reduced triol byproduct. researchgate.net This lack of selectivity necessitates alternative strategies, such as a protection-reduction sequence. researchgate.net In this approach, the carboxylic acid is first protected, for example as an ester, before the lactone is reduced. researchgate.net

More recently, greener and more sustainable methods have been developed. The use of earth-abundant metal catalysts, such as manganese, for the hydrosilylation of carboxylic acids offers a milder alternative to traditional hydride reagents. nih.gov A [MnBr(CO)₅] catalyst, for instance, can effectively reduce carboxylic acids to alcohols using phenylsilane (B129415) as the reducing agent, with catalyst loadings as low as 0.5 mol %. nih.gov

| Reducing Agent | Key Features | Selectivity | Reference(s) |

| LiAlH₄ | Powerful, versatile reducing agent. | Reduces acids, esters, amides, ketones. Less selective. | wikipedia.org |

| BH₃·THF | Highly selective for carboxylic acids. | Reduces acids preferentially over many other functional groups. | libretexts.orgidc-online.comacs.org |

| BH₃·Me₂S | Strong reducing agent. | Can lead to over-reduction and lack of selectivity in certain complex structures. | researchgate.net |

| [MnBr(CO)₅] / PhSiH₃ | Catalytic, milder conditions. | Earth-abundant metal catalyst; green alternative. | nih.gov |

Optimization of Synthetic Conditions and Yields

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like this compound. The enantiomeric excess (ee) and diastereomeric ratio (dr) are critical parameters that are optimized through careful selection of catalysts, reagents, and reaction conditions.

One effective strategy is to begin with an enantiomerically pure starting material, a "chiral pool" approach. For instance, chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives have been successfully synthesized starting from enantiopure lactone carboxylic acids. researchgate.net This method transfers the chirality of the starting material to the final product, ensuring a high ee. researchgate.net

Asymmetric catalysis offers a more versatile approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The iridium-catalyzed formal [3+2] cycloaddition is a prime example, where the use of a specific phosphoramidite (B1245037) ligand on the iridium center induces high enantioselectivity, consistently achieving >90% ee for a broad range of substrates. acs.org The Zimmerman-Traxler model provides a classic theoretical framework for predicting the stereochemical outcome of metal enolate-based aldol (B89426) reactions, proposing a chair-like six-membered transition state that minimizes unfavorable 1,3-diaxial interactions to favor either syn or anti diastereomers. harvard.edu

Another method for obtaining enantiomerically pure compounds is chemical resolution. This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods like crystallization. For example, racemic 3-amino-tetrahydrofuran-3-carboxylic acid n-butyl ester has been resolved using L-mandelic acid to form a diastereomeric salt, which upon crystallization yielded the desired (S)-enantiomer with an initial 86% diastereomeric excess (de), which could be further enriched. google.com

In the context of the iridium-catalyzed cycloaddition, a potential side reaction is the O-nucleophilic ring-opening of the vinylcyclopropane (B126155) by the carboxylate. acs.org This is effectively suppressed by converting the carboxylic acid into a mixed anhydride in situ using pivalic anhydride. The anhydride disrupts the resonance stabilization of the carboxylate and reduces its nucleophilicity, thereby preventing the undesired pathway. acs.org Similarly, when preparing amides from carboxylic acids and amines, the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate anion. libretexts.org This can be mitigated by using an activating agent such as dicyclohexylcarbodiimide (B1669883) (DCC), which converts the carboxylic acid into a more reactive intermediate that readily reacts with the amine. libretexts.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve sustainability. The synthesis of tetrahydrofuran derivatives, including this compound, is an area where these principles can be effectively applied.

A key tenet of green chemistry is the use of renewable feedstocks. Biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural are attractive starting points. d-nb.info These can be converted to furancarboxylic acids, which can then be hydrogenated to produce tetrahydrofuran-carboxylic acids. d-nb.info For example, tetrahydrofuran-2-carboxylic acid can be produced from 2-furancarboxylic acid via hydrogenation over palladium catalysts. d-nb.info This approach provides a direct link from renewable biomass to the core tetrahydrofuran structure.

Another central principle is the use of catalysis to minimize waste. Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions. Lipases have been used in continuous flow reactors for the sustainable synthesis of esters from biomass-derived furfuryl alcohol, demonstrating the potential of biocatalysts in green chemical production. rsc.org Furthermore, replacing stoichiometric and often hazardous reagents with catalytic alternatives is a major goal. The use of heavy metal reagents like chromium(VI) for oxidation reactions poses significant toxicity and environmental risks. google.com The development of catalytic reduction methods using earth-abundant and less toxic metals, such as manganese-catalyzed hydrosilylation, represents a significant green advancement over traditional reductions that use stoichiometric amounts of pyrophoric reagents like LiAlH₄. nih.gov These catalytic systems reduce waste, improve safety, and often operate under milder conditions.

Advanced Spectroscopic and Computational Analysis of S Tetrahydrofuran 3 Carboxylic Acid

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govbiotools.us It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. biotools.us Since enantiomers produce mirror-image VCD spectra, comparing an experimental spectrum to a quantum-chemically calculated spectrum for a known configuration allows for a definitive assignment. nih.gov

The VCD spectrum of a flexible molecule like (S)-Tetrahydrofuran-3-carboxylic acid is a population-weighted average of the spectra of all significantly populated conformers. Therefore, a thorough conformational analysis is a prerequisite for accurate spectral prediction. nih.gov The conformational landscape is primarily defined by the puckering of the tetrahydrofuran (B95107) (THF) ring and the orientation of the carboxylic acid substituent.

The five-membered THF ring is not planar and typically adopts either an envelope (E) or a twist (T) conformation. nih.govd-nb.info The presence of the carboxylic acid group at the C3 position breaks the ring's symmetry and influences the relative stability of these puckered forms. d-nb.info Furthermore, the carboxylic acid group itself has rotational freedom, leading to different rotamers, most notably the syn and anti conformations related to the C-O-H dihedral angle. While the syn conformer is often more stable in the gas phase due to an intramolecular hydrogen bond, the anti conformation can become significantly populated in aqueous solutions due to intermolecular hydrogen bonding with the solvent. nih.gov

In solution, particularly in apolar solvents, carboxylic acids are known to form intermolecular hydrogen-bonded dimers. nih.govacs.orgcapes.gov.br This dimerization creates a new set of stable structures that must be included in the computational analysis, as their VCD signals can be prominent. nih.govresearchgate.net Computational searches using methods like Density Functional Theory (DFT) are employed to locate all low-energy conformers of both the monomer and potential dimers in the gas phase and in solution, often using continuum solvent models to approximate solvent effects. nih.govresearchgate.netschrodinger.com

Table 1: Representative Conformers and Relative Energies for a Substituted Tetrahydrofuran Carboxylic Acid Note: This table is illustrative of the types of conformers and energy differences typically found in computational studies of such molecules. Specific values for this compound would require a dedicated computational study.

| Conformer ID | Ring Puckering | COOH Orientation | Relative Energy (kJ/mol) |

| I | Envelope (E) | trans-COOH | 0.00 |

| II | Envelope (E) | trans-COOH | 1.25 |

| III | Twist (T) | cis-COOH | 3.50 |

| IV | Twist (T) | trans-COOH | 4.10 |

| V | Dimer | E + E | -8.50 |

Comparison of Experimental and Theoretical VCD Spectra

The absolute configuration is determined by comparing the experimental VCD spectrum with the theoretical spectrum. biotools.usresearchgate.net The theoretical spectrum is constructed by first calculating the VCD and infrared (IR) spectra for each stable conformer identified in the analysis. These individual spectra are then combined and weighted according to their predicted populations, which are calculated from their relative Gibbs free energies using the Boltzmann distribution. researchgate.net

A good agreement between the experimental and the Boltzmann-weighted theoretical spectrum confirms the chosen absolute configuration. nih.govuantwerpen.be For instance, if the experimental spectrum of the sample matches the calculated spectrum for the (S)-enantiomer, the absolute configuration is assigned as (S). The comparison is often done visually by overlaying the spectra and can be quantified using similarity indices. schrodinger.com This robust methodology has become a reliable alternative to X-ray crystallography for determining the absolute stereochemistry of chiral molecules. biotools.us

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. cmu.edu It is an indispensable tool for supporting and interpreting experimental spectroscopic data and for predicting molecular properties. mdpi.comresearchgate.net Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) for reliable calculations. researchgate.netnih.gov

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest-energy structure. nih.gov This process calculates key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise atomic arrangement of the puckered THF ring and the attached carboxyl group.

Table 2: Typical Calculated vs. Experimental Geometrical Parameters Note: The calculated values are representative for a carboxylic acid optimized with DFT (e.g., B3LYP/6-311++G(d,p)). Experimental values are typical for similar functional groups.

| Parameter | Bond | Calculated Value (Å) | Typical Experimental Value (Å) |

| Bond Length | C=O | 1.21 | 1.20 - 1.22 |

| Bond Length | C-O (acid) | 1.36 | 1.34 - 1.36 |

| Bond Length | O-H | 0.97 | 0.96 - 0.98 |

| Bond Length | C-C (acid-ring) | 1.51 | 1.50 - 1.52 |

| Bond Length | C-O (ether) | 1.43 | 1.42 - 1.44 |

Frontier Molecular Orbital (FMO) Analysis for Stability and Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to characterize the chemical reactivity and stability of a molecule. nih.gov

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the non-bonding oxygen orbitals of the carboxyl group, while the LUMO is often centered on the antibonding π* orbital of the carbonyl group (C=O). nih.gov

Table 3: Illustrative Frontier Molecular Orbital Properties Note: These values are representative for a molecule like this compound calculated via DFT.

| Parameter | Energy (eV) | Interpretation |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -0.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MESP) Analysis for Interaction Regions

The Molecular Electrostatic Potential (MESP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govrsc.org It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values:

Red/Yellow: Regions of negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen. These areas are attractive to electrophiles and are sites for hydrogen bond donation. rsc.org For this compound, the most negative potential is expected around the carbonyl oxygen.

Blue: Regions of positive electrostatic potential (electron-poor), typically found around hydrogen atoms, especially the acidic proton of the carboxyl group. These areas are attractive to nucleophiles. rsc.org

Green: Regions of near-zero potential, typically associated with nonpolar C-H bonds.

The MESP map provides a clear, three-dimensional picture of the charge distribution and is invaluable for understanding intermolecular interactions, including hydrogen bonding and the initial steps of a chemical reaction. rsc.orgcapes.gov.br

Intermolecular Association Studies in Solution

Intermolecular interactions of this compound in solution are predominantly governed by the strong hydrogen-bonding capabilities of its carboxylic acid moiety. These interactions lead to self-association, primarily through dimerization, which can be studied through various spectroscopic and analytical techniques.

In both vapor phase and in nonpolar or lipophilic solvents, carboxylic acids are well-known to form stable cyclic dimers. libretexts.orgyoutube.com this compound follows this behavior, establishing an equilibrium between the monomeric and dimeric species. This self-association is a result of two strong intermolecular hydrogen bonds forming between the carboxyl groups of two separate molecules, creating a thermodynamically favorable eight-membered ring structure. libretexts.org

The dimerization process is a dynamic equilibrium, represented by:

2(Molecule) ⇌ (Molecule)₂

The extent of dimerization is influenced by several factors, including solvent polarity, concentration, and temperature. In nonpolar solvents, the dimeric form is highly favored as the hydrogen bonds are not in competition with solvent interactions. nih.gov In aqueous or other polar, hydrogen-bond-accepting solvents, competitive solvation can weaken the dimer, shifting the equilibrium toward the monomeric form. rsc.org The interplay between hydrogen bonding and hydrophobic effects becomes particularly significant in aqueous solutions. nih.gov This strong intermolecular association via dimerization is responsible for the significantly higher boiling points of carboxylic acids compared to alcohols of similar molecular weight. libretexts.orgyoutube.com

While specific equilibrium constants for this compound are not extensively documented in public literature, the principles governing its association are well-established for carboxylic acids. dtu.dkrsc.org Studies on the closely related tetrahydrofuran-2-carboxylic acid have confirmed the existence of a complex equilibrium between monomers and dimers in solution, which can be analyzed using techniques like Vibrational Circular Dichroism (VCD) in conjunction with DFT calculations. researchgate.net

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Increased polarity shifts equilibrium toward monomers. | Polar, protic solvents compete for hydrogen bonding sites, disrupting the dimer. nih.govrsc.org |

| Concentration | Increased concentration shifts equilibrium toward dimers. | Higher probability of intermolecular encounters favors the formation of the bimolecular complex. |

| Temperature | Increased temperature generally shifts equilibrium toward monomers. | Dimerization is typically an exothermic process; thus, higher thermal energy favors the entropically preferred monomeric state. |

In the context of crystal engineering and supramolecular chemistry, a synthon is a structural unit that represents a reliable and predictable non-covalent interaction. The carboxylic acid functional group is one of the most robust and widely utilized synthons due to its capacity to act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.netresearchgate.net

For this compound, the primary and most predictable interaction is the formation of the carboxylic acid dimer homosynthon . researchgate.netresearchgate.net This synthon consists of two molecules linked by a pair of O—H···O=C hydrogen bonds, forming a cyclic motif. In graph-set notation, this is designated as an R²₂(8) ring, indicating a ring formed by two hydrogen bond donors and two acceptors, containing a total of eight atoms. This dimerization motif is a foundational element in the solid-state packing of many carboxylic acids. libretexts.orgresearchgate.net The formation of these hydrogen-bonded cyclic complexes is a key feature in the interaction of carboxylic acids. rsc.org

The reliability of this supramolecular synthon allows for a degree of predictability in designing multi-component crystals (cocrystals), where this compound could be combined with other molecules containing complementary functional groups (e.g., pyridines) to form predictable heterosynthons. researchgate.netresearchgate.net

Other Advanced Characterization Techniques (excluding basic identification)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. caltech.edu This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. Furthermore, for a chiral, enantiopure compound like this compound, X-ray analysis can unequivocally determine its absolute configuration without chemical correlation to a known standard. libretexts.org

An X-ray crystallographic study of this compound would reveal:

Solid-State Conformation: The exact puckering of the five-membered tetrahydrofuran ring (e.g., an envelope or twist conformation) and the relative orientation of the carboxylic acid substituent (pseudo-axial or pseudo-equatorial).

Intermolecular Interactions: A detailed map of the hydrogen bonding network in the crystal lattice, confirming the presence and geometry of the carboxylic acid dimer synthon discussed previously.

Absolute Configuration: By using anomalous dispersion, the analysis confirms the (S) configuration at the C3 stereocenter, providing a definitive structural proof. libretexts.org

Although a specific crystal structure for this compound is not publicly available as of this writing, the expected output from such an analysis can be summarized.

| Crystallographic Parameter | Type of Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Key Bond Lengths (e.g., C=O, C-O) | Confirms differences between the double and single carbon-oxygen bonds in the carboxyl group. libretexts.org |

| Key Torsion Angles | Quantifies the conformation of the tetrahydrofuran ring and the orientation of the substituent. |

| Flack Parameter | A value close to zero confirms the correct assignment of the absolute (S) configuration. libretexts.org |

Reactivity and Derivatization of S Tetrahydrofuran 3 Carboxylic Acid in Complex Chemical Transformations

Chemical Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group is the primary site of reactivity, allowing for a variety of transformations to produce a range of derivatives.

Esterification of (S)-tetrahydrofuran-3-carboxylic acid is a common transformation. For instance, treatment with methanol (B129727) in the presence of an acid catalyst or a reagent like thionyl chloride yields the corresponding methyl ester. patsnap.com This reaction is often a preliminary step for further modifications. For example, dimethyl (S)-2-tert-butyloxybutyrate has been synthesized from dimethyl L-malate, which involves an esterification step. chemicalbook.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| L-malic acid | Thionyl chloride / methanol | (S)-malic acid dimethyl ester | patsnap.com |

The carboxylic acid can be readily converted to amides through reactions with various amines. These reactions often require activation of the carboxylic acid, for example, by using coupling agents common in peptide synthesis. The direct amidation of carboxylic acids with amines is considered an environmentally favorable process as the main byproduct is water. mdpi.com For instance, (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-tetrahydro-furan-3-carboxylic acid has been synthesized and used in the preparation of more complex amide derivatives. google.com Another example includes the synthesis of (3R,4R,5R)-5-(Acetamidomethyl)-N-benzyl-3,4-dihydroxytetrahydrofuran-3-carboxamide, a dipeptide isostere. nih.gov

Table 2: Amidation and Peptide Coupling Reactions

| Carboxylic Acid Derivative | Amine | Coupling Agent/Method | Product | Reference |

|---|---|---|---|---|

| (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-tetrahydro-furan-3-carboxylic acid | (3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-amine | Not specified | (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide | google.com |

Reduction of the carboxylic acid moiety in this compound affords the corresponding primary alcohol, (S)-3-hydroxymethyltetrahydrofuran. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and borane-tetrahydrofuran (B86392) complex (BH3-THF). libretexts.orgchemguide.co.uk The borane-THF complex is often preferred due to its selectivity for carboxylic acids in the presence of other functional groups and milder reaction conditions. libretexts.orgacs.orglibretexts.org Another method involves the activation of the carboxylic acid with 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) followed by reduction with sodium borohydride (B1222165) (NaBH4). core.ac.uk The resulting alcohol, (S)-3-hydroxymethyltetrahydrofuran, can then undergo further reactions. For example, it can be prepared from the reduction of alpha-substituted gamma-butyrolactone. google.com

Table 3: Reduction of Carboxylic Acids to Alcohols

| Carboxylic Acid | Reducing Agent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | LiAlH4 or BH3-THF | (S)-3-hydroxymethyltetrahydrofuran | libretexts.orgchemguide.co.uk |

| p-Nitrophenylacetic acid | BH3/THF | (4-nitrophenyl)ethanol | libretexts.org |

This compound can be converted to its corresponding acid chloride, (S)-tetrahydrofuran-3-carbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. libretexts.orgsigmaaldrich.com Acid chlorides are highly reactive intermediates that can be used to form esters, amides, and other acyl derivatives.

Additionally, the formation of mixed anhydrides is a key strategy in certain transformations. For example, in iridium-catalyzed asymmetric cycloadditions, the in situ formation of a mixed anhydride from the carboxylic acid and pivalic anhydride modulates reactivity and prevents side reactions. acs.org Similarly, reaction with acetic anhydride can be used to form the corresponding anhydride. google.com

Transformations Involving the Tetrahydrofuran (B95107) Ring

While reactions of the carboxylic acid group are more common, the tetrahydrofuran ring itself can also undergo transformations.

The tetrahydrofuran ring can be functionalized through various stereoselective reactions. Although direct functionalization of the this compound ring is less common, related substituted tetrahydrofurans are often synthesized from other precursors with the desired stereochemistry already established. nih.gov For instance, substituted tetrahydrofurans can be synthesized via intramolecular SN2 reactions of hydroxyl nucleophiles with alkyl halides or sulfonates. nih.gov Another approach involves the iridium-catalyzed asymmetric deoxygenative [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes to produce highly enantioenriched tetrahydrofurans. acs.org This method highlights the use of the carboxylic acid to direct the formation of a substituted tetrahydrofuran ring. acs.org

Ring-Opening Reactions (if applicable in specific research contexts)

The tetrahydrofuran ring is generally considered a stable ether, resistant to cleavage under many conditions. However, under the influence of potent reagents, particularly in specialized research applications, the ring can be opened. This reactivity typically involves the activation of a C-O bond, often facilitated by strong Lewis acids or Frustrated Lewis Pairs (FLPs). nih.govrsc.org

Research has also demonstrated THF ring-opening using N-heterocyclic carbene (NHC)–boryl triflates in the presence of various nucleophiles. rsc.orgrsc.org In these cases, the highly electrophilic boryl group activates the THF, which is subsequently opened by a nucleophile.

The calculated activation energies for the ring-opening of parent THF by different FLPs highlight the influence of the Lewis acid/base combination on the reaction's feasibility.

| Frustrated Lewis Pair (FLP) System | Calculated Free Activation Energy (kcal/mol) |

|---|---|

| Al/P-Rea | 29.6 |

| Al/As-Rea | 33.8 |

| Al/Sb-Rea | 39.6 |

| Al/Bi-Rea | 47.7 |

| Al/N-Rea | 58.1 |

Regioselective and Stereoselective Derivatization Strategies

The synthetic utility of this compound is largely defined by the ability to selectively modify its functional groups. Derivatization strategies focus on either transformations of the carboxylic acid moiety or reactions involving the THF ring, all while preserving the crucial C3 stereocenter.

In the context of multi-step synthesis, the carboxylic acid group is often temporarily masked with a protecting group to prevent its interference with subsequent reaction steps. wikipedia.orgutdallas.edu The acidic proton of the carboxyl group is incompatible with many organometallic reagents (like Grignard or organolithium reagents), and the carboxylate can act as an unwanted nucleophile. Protection is typically achieved by converting the carboxylic acid into an ester, which is generally less reactive and unburdens the molecule of its acidic proton. wikipedia.orgpressbooks.pub

The choice of ester is critical and depends on the stability required during the synthetic sequence and the specific conditions that can be tolerated for its eventual removal (deprotection). weebly.com For example, a methyl or ethyl ester can be readily formed but requires relatively harsh saponification conditions (e.g., strong base) for cleavage. organic-synthesis.com In contrast, a benzyl (B1604629) ester offers the advantage of being removable under mild, neutral conditions via catalytic hydrogenolysis, while a tert-butyl ester is cleaved under acidic conditions. organic-synthesis.com This orthogonality allows chemists to selectively deprotect one functional group in the presence of others, a cornerstone of modern synthetic strategy. utdallas.eduweebly.com

| Protecting Group | Example Protection Reagent | Common Deprotection (Cleavage) Conditions |

|---|---|---|

| Methyl Ester | MeOH, H₂SO₄ (cat.) | LiOH or NaOH in THF/H₂O |

| Benzyl (Bn) Ester | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | H₂, Pd/C in EtOH or EtOAc |

| tert-Butyl (tBu) Ester | Boc₂O, DMAP (cat.) or isobutylene, H₂SO₄ (cat.) | Trifluoroacetic acid (TFA) in CH₂Cl₂ |

| Silyl Ester (e.g., TMS) | TMSCl, Et₃N | Mild aqueous acid or fluoride (B91410) source (e.g., TBAF) |

The inherent, fixed stereochemistry of this compound makes it an attractive scaffold for use in asymmetric synthesis. While direct use as a detachable chiral auxiliary is not widely documented in the provided literature, its role as a chiral building block is paramount. By incorporating this fragment into a larger molecule, its stereocenter can influence the facial selectivity of reactions occurring at nearby prochiral centers.

In a related concept, derivatives of this compound could be envisioned as chiral ligands for metal-catalyzed transformations. For example, conversion of the carboxylic acid to an amide bearing a coordinating group (such as a pyridine (B92270) or phosphine) would generate a bidentate chiral ligand. The stereocenter on the THF backbone would create a chiral pocket around the metal center, enabling enantioselective catalysis of reactions such as hydrogenations, cross-couplings, or cycloadditions. The development of such ligand-controlled transformations remains a promising area for future research.

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic studies specifically on reactions involving this compound are not extensively available in the general literature. However, mechanistic investigations into the reactivity of the parent THF ring provide a solid foundation for understanding its behavior. nih.gov

Computational studies, using methods like Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways for the ring-opening of THF. acs.org For the FLP-mediated cleavage, analysis of the potential energy surface reveals a pathway proceeding from the initial reactants through a precursor complex, a transition state, and finally to the ring-opened product. nih.govacs.org The activation strain or distortion/interaction model is a powerful tool in these analyses. It partitions the activation energy into two components: the strain energy (the energy required to distort the reactants into their transition state geometries) and the interaction energy (the stabilizing interaction between the distorted reactants in the transition state). For THF ring-opening, the deformation energy of the THF molecule itself has been identified as a key factor governing the activation barrier. nih.gov These theoretical models provide a framework for predicting how substituents, such as the carboxylic acid at the C3 position, would impact the reaction kinetics by altering the electronic properties and conformational preferences of the ring.

Applications of S Tetrahydrofuran 3 Carboxylic Acid As a Chiral Building Block in Advanced Synthesis

Pharmaceutical and Medicinal Chemistry Applications

The unique stereochemistry and functional group presentation of (S)-tetrahydrofuran-3-carboxylic acid make it a significant precursor in the development of a wide range of therapeutic agents. Its ability to impart specific conformational constraints and engage in key binding interactions with biological targets has led to its use in the discovery and synthesis of novel drugs.

The enantiomerically pure nature of this compound is fundamental to its role in modern drug discovery. As a chiral synthon, it allows for the stereoselective synthesis of pharmacologically active compounds, where specific stereoisomers are often responsible for the desired therapeutic effect.

This compound derivatives are key components in the synthesis of potent enzyme inhibitors, particularly those targeting proteases involved in the blood coagulation cascade. Substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides have been developed as highly selective inhibitors of Factor Xa, a critical enzyme in thrombus formation. google.com These compounds exhibit significant antithrombotic activity. google.com The synthesis process focuses on obtaining these molecules in high optical purity, which is essential for their pharmacological properties. google.com The inhibitory concentration (IC₅₀) is a key measure of their efficacy, determined by their ability to inhibit Factor Xa activity by 50%. google.com

Beyond coagulation factors, derivatives of tetrahydrofuran (B95107) have been investigated as inhibitors for other enzymes. For instance, tetrahydro-2-furoic acid, a related compound, has been identified as a specific inhibitor of proline dehydrogenase, a mitochondrial flavoenzyme. sigmaaldrich.com Furthermore, various tetrahydrofolate derivatives, which share the core heterocyclic structure, have been synthesized and tested as inhibitors of enzymes involved in folate metabolism. nih.gov

| Target Enzyme | Tetrahydrofuran-based Scaffold | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Factor Xa | (S)-3-Amino-tetrahydrofuran-3-carboxylic acid amides | Antithrombotic | Demonstrates potent antithrombotic activity through Factor Xa inhibition. | google.com |

| Folate Pathway Enzymes | Tetrahydrofolate derivatives | Antineoplastic | Synthetic analogues tested for inhibitory activity against enzymes in folate metabolism. | nih.gov |

| Sirtuin 5 (SIRT5) | Carboxylic acid isosteres | Oncology | Mechanism-based inhibitors developed with high potency against the deacylase enzyme. | nih.gov |

The tetrahydrofuran scaffold is integral to the development of novel antiviral agents, including those targeting the Hepatitis B Virus (HBV). To address the limitations of existing HBV drugs, such as low water solubility, researchers have designed prodrugs of potent modulators. nih.gov For example, carboxylic acid prodrugs of NVR 3-778, an HBV Capsid Protein Allosteric Modulator (CpAM), were synthesized to enhance solubility. nih.gov One such prodrug, N6, demonstrated significantly improved water solubility—over 900 times greater at pH 7.4 compared to the parent compound—highlighting the value of this strategic modification for developing new dosage forms. nih.gov

In the realm of kinase modulation, tetrahydrofuran derivatives have been designed as ligands for Protein Kinase C (PKC), an enzyme family involved in signal transduction. nih.gov Substituted tetrahydrofurans have been synthesized to mimic the essential pharmacophores of phorbol (B1677699) esters, which are known PKC activators. nih.gov These compounds were evaluated for their binding affinity to the PKC-α isozyme, with some geometric isomers showing potent activity with Kᵢ values in the sub-micromolar range, comparable to endogenous activators like diacylglycerols (DAGs). nih.gov This research confirms that the rigid tetrahydrofuran template is a useful strategy for designing new kinase modulators. nih.gov

The tetrahydrofuran moiety is a cornerstone in the design of highly potent HIV-1 protease inhibitors. rsc.org Specifically, derivatives of (S)-tetrahydrofuran are incorporated as P2 ligands, which are designed to form critical hydrogen bonds and van der Waals interactions within the S2 subsite of the HIV-1 protease active site. rsc.orgnih.gov This strategic design is based on the structure of successful drugs like Darunavir, which features a bis-tetrahydrofuranyl (bis-THF) urethane (B1682113) group. nih.govnih.gov

Researchers have synthesized a variety of functionalized tetrahydrofuran derivatives in an optically active form to enhance these binding interactions. rsc.orgnih.gov The introduction of different substituents on the THF ring aims to optimize interactions with the protease's backbone atoms. nih.gov X-ray crystallography of inhibitor-bound HIV-1 protease complexes has provided detailed molecular insights, confirming that these ligands interact with the enzyme as intended. rsc.orgnih.gov Several inhibitors incorporating these novel THF ligands have exhibited very potent enzyme inhibitory and antiviral activities, in some cases comparable to Darunavir. nih.gov

| Inhibitor Design Strategy | Key Tetrahydrofuran Ligand | Objective | Outcome | Reference |

|---|---|---|---|---|

| P2 Ligand Mimicry | Substituted tetrahydrofuran derivatives | Enhance hydrogen bonding and van der Waals interactions in the S2 subsite. | Potent HIV-1 protease inhibitory activity observed. | rsc.orgnih.gov |

| Backbone Binding Enhancement | C4-amino-bis-THF derivatives | Introduce basic amines to form new hydrogen bonds in the protease flap region. | A number of inhibitors displayed very potent enzyme inhibitory and antiviral activity. | nih.gov |

| Darunavir-inspired Design | (3R,3aS,6aR)-bis-THF | Mimic the potent P2 ligand of Darunavir. | Led to inhibitors with excellent activity against multidrug-resistant HIV-1 variants. | nih.gov |

The tetrahydrofuran ring is a key structural feature in certain classes of natural products known for their potent antitumor activity, such as the annonaceous acetogenins. nih.gov These compounds often exhibit significant cytotoxicity against a broad range of tumor cell lines. nih.gov Inspired by these natural structures, synthetic efforts have focused on creating analogues with potentially improved pharmacological properties. nih.gov

In one study, researchers synthesized carbohydrate analogues of tetrahydrofuran-containing acetogenins, replacing the THF segment with a monosaccharide residue. nih.gov This modification was intended to potentially enhance tumor selectivity and improve pharmacokinetics. Several of these synthetic analogues displayed low micromolar activity against human tumor cell lines, including cervical (HeLa), breast (MDA-MB231), and prostate (PC-3) cancer cells, with potency comparable to a naturally occurring mono-THF acetogenin. nih.gov

Another research effort serendipitously discovered that a bromoetherification reaction could form a tetrahydrofuran analog of FR901464, a natural product with potent antiproliferative activity. nih.gov However, this tetrahydrofuran analog proved to be three orders of magnitude less potent than the corresponding tetrahydropyran-containing compounds, highlighting the critical role of the specific heterocyclic ring structure in presenting the active epoxide group to its biological target, the spliceosome. nih.gov

This compound and its derivatives, particularly (S)-3-hydroxytetrahydrofuran, are crucial chiral intermediates in the synthesis of major pharmaceuticals.

Empagliflozin: This potent and selective SGLT2 inhibitor, used for treating type 2 diabetes, features a key (S)-tetrahydrofuran-3-yloxy moiety. researchgate.net Structure-activity relationship (SAR) studies have emphasized the significance of this THF group for the drug's efficacy. researchgate.net Numerous synthetic routes to Empagliflozin have been developed, many of which utilize (S)-3-hydroxytetrahydrofuran as a starting material. chemicalbook.comcjph.com.cngoogle.com For instance, one process involves the reaction of a fluorobenzophenone with (S)-3-hydroxytetrahydrofuran and potassium tert-butoxide to afford an ethereal benzophenone (B1666685) intermediate, which is then converted to Empagliflozin through several subsequent steps. chemicalbook.com Improved synthetic processes aim to be shorter and more operationally convenient, for example, by using Friedel-Crafts alkylation instead of a multi-step acylation and reduction sequence. cjph.com.cn

Amprenavir: This HIV protease inhibitor can be conceptually broken down into three fragments, one of which is derived from commercially available (S)-3-hydroxytetrahydrofuran. nih.gov This fragment is activated to form the P1 carbamate (B1207046) ligand of the final drug. nih.gov One synthetic pathway involves coupling the N-oxysuccinimidyl carbonate of (S)-3-hydroxytetrahydrofuran with a previously synthesized amine core to produce Amprenavir. nih.gov Researchers have also synthesized new analogs of Amprenavir by incorporating novel chiral 4,4-dimethyltetrahydrofuran-3-ol (B14891146) building blocks, demonstrating the continued exploration of THF derivatives in medicinal chemistry. researchgate.net

Design of Peptidomimetics and Amino Acid Analogues

This compound is a valuable chiral building block used in the synthesis of peptidomimetics and amino acid analogues. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. sigmaaldrich.com Unnatural amino acids, which are not found in proteins, are crucial for creating these peptidomimetics. sigmaaldrich.com The incorporation of cyclic structures like the tetrahydrofuran (THF) ring from this compound helps to create conformationally constrained amino acids. researchgate.netnih.gov This rigidity is a key feature in designing peptidomimetics that can bind selectively to biological targets. sigmaaldrich.com

For instance, the synthesis of novel amino acids often involves this compound as a starting material or key intermediate. google.comrsc.org One approach involves using the furan (B31954) moiety as a surrogate for a carboxylic acid, which is later transformed to create the desired amino acid structure. researchgate.net The resulting tetrahydrofuranyl amino acids can then be incorporated into peptide chains. researchgate.net The hydrophilic nature of the tetrahydrofuran ring can also be advantageous, potentially reducing issues like non-specific interactions and self-aggregation that can occur with hydrophobic peptide structures. researchgate.net

This compound serves as a fundamental scaffold for producing a variety of unnatural amino acids. sigmaaldrich.com These non-proteinogenic amino acids are instrumental in modern drug discovery, offering vast structural diversity. sigmaaldrich.com By incorporating this chiral building block, scientists can construct novel amino acid analogues with specific conformational constraints.

Researchers have developed synthetic routes to create substituted 3-amino-tetrahydrofuran-3-carboxylic acid derivatives in high optical purity, starting from precursors like this compound. google.com These methods yield enantiomerically pure amino acids that are crucial for building bioactive molecules. google.com For example, a process has been detailed for manufacturing substituted (S)-3-Amino-tetrahydrofuran-3-carboxylic acid amides, which are valuable in medicinal chemistry. google.com

The synthesis of tetrahydrofuranyl amino acids for constructing specialized molecules like peptide nucleic acids (PNAs) highlights the utility of this building block. researchgate.net In one reported synthesis, a C-activated N-Fmoc-protected trans-(2S,3S)-2-aminotetrahydrofuran-3-carboxylic acid was created as a building block for solid-phase peptide synthesis. researchgate.net This demonstrates how derivatives of this compound can be tailored for specific synthetic methodologies. The resulting PNA, which incorporated the tetrahydrofuran amino acid, showed excellent DNA binding affinity and specificity. researchgate.net

Furthermore, research has explored the creation of amino acids like 3-Amino-2-(4-bromophenyl)tetrahydrofuran-3-carboxylic acid, which incorporates both an amino group and a phenyl substituent onto the THF framework. Such complex analogues are used in peptidomimetics and as fluorescent probes for conformational studies. The synthesis of these compounds from THF precursors showcases the versatility of the core structure in generating diverse amino acid side chains.

Modulating Physicochemical and Pharmacokinetic Properties of Drug Candidates

The incorporation of the this compound motif into drug candidates is a strategic approach to enhance their physicochemical and pharmacokinetic profiles. wikipedia.orgnih.gov Properties such as solubility, metabolic stability, and membrane permeability are critical for a drug's effectiveness, and the carboxylic acid group itself can sometimes present challenges, including rapid metabolism. nih.govnih.gov Introducing the tetrahydrofuran ring can modulate these properties favorably. nih.govnih.gov For instance, adding a carboxylic acid group to a drug candidate, NVR 3-778, was shown to significantly improve its water solubility and metabolic stability in vitro. mdpi.com The tetrahydrofuran heterocycle is chemically stable and can introduce polarity, which may improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile without sacrificing biological activity. nih.gov

The significance of the tetrahydrofuran ring's oxygen atom is highlighted in studies of HIV protease inhibitors. nih.gov In one example, replacing the oxygen with a methylene (B1212753) group led to a drastic loss of antiviral activity, likely due to the loss of a crucial hydrogen bond within the enzyme's binding site. nih.gov This demonstrates that the THF moiety is not just a passive scaffold but can actively participate in target binding, enhancing potency. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group is exchanged for another with similar physical or chemical properties to improve a compound's characteristics. wikipedia.orgnih.gov The goal is to enhance properties like potency, selectivity, or pharmacokinetics while retaining the essential biological activity. nih.govdrughunter.com The tetrahydrofuran ring, derived from building blocks like this compound, is used as a bioisostere in drug design. nih.govnih.gov

This strategy is often employed to replace other chemical groups to fine-tune a drug's profile. For example, heterocyclic rings like tetrahydrofuran can be used as bioisosteres for peptide or amide bonds to reduce metabolic degradation, a common issue with early-generation peptide-based drugs. nih.gov This can lead to improved bioavailability and a longer duration of action. wikipedia.org The THF ring can also serve as a non-classical bioisostere for other groups, offering a different structural arrangement that still achieves a similar biological effect. nih.govdrughunter.com

Below is a table illustrating examples of bioisosteric replacements and their strategic goals in drug design.

| Original Group/Scaffold | Bioisosteric Replacement | Key Objective | Example Context |

| Phenyl Group | Tetrahydrofuran Ring | Modulate ADME profile, enhance binding affinity. nih.gov | HIV Protease Inhibitors nih.gov |

| Peptide/Amide Bond | Tetrahydrofuran Moiety | Improve metabolic stability, increase oral bioavailability. nih.govdrughunter.com | Peptide-based therapeutics nih.gov |